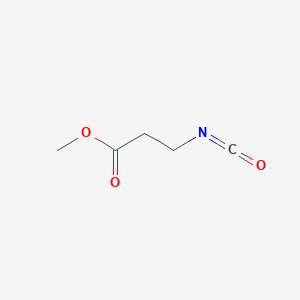

Methyl 3-isocyanatopropanoate

概要

説明

Methyl 3-isocyanatopropanoate is an organic compound with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . It appears as a colorless liquid and is known for its use in various organic synthesis reactions . This compound is soluble in ethers and organic solvents but only slightly soluble in water .

準備方法

Methyl 3-isocyanatopropanoate can be synthesized by reacting isocyanate with methyl propionate . The specific steps are as follows:

- Mix the isocyanate with methyl propionate.

- Conduct the reaction at an appropriate temperature, typically requiring the use of a catalyst or an acid-base catalyst .

- After the reaction, extract and purify the target product .

化学反応の分析

Methyl 3-isocyanatopropanoate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Polymerization: It can be used as a monomer in polymerization reactions to form polyurethanes.

Common reagents and conditions used in these reactions include catalysts, acids, and bases . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Organic Synthesis

Methyl 3-isocyanatopropanoate serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives that are essential in the development of pharmaceuticals and agrochemicals. Its ability to form stable covalent bonds with nucleophilic sites makes it a valuable reagent in synthetic chemistry.

Medicinal Chemistry

Research indicates that this compound exhibits potential in medicinal chemistry due to its reactivity with biological molecules. It can modify proteins through covalent bonding with amino acid side chains, particularly cysteine and lysine residues. This property is crucial for understanding toxicity mechanisms and developing safer alternatives in drug design .

Polymer Production

This compound is used in the synthesis of polyisocyanates, which are important in the production of polyurethane materials. These materials are widely used in coatings, adhesives, and elastomers due to their excellent mechanical properties and durability .

Case Study 1: Reactivity with Biological Molecules

A study focused on the interaction of this compound with proteins demonstrated its potential to modify protein structures, which could lead to advancements in understanding protein function and stability. The study highlighted how this compound could serve as a tool for probing protein interactions in biological systems.

Case Study 2: Development of Polyurethane Coatings

Research conducted on the use of this compound in polyurethane formulations revealed its effectiveness in enhancing the mechanical properties of coatings. The study showed that incorporating this compound into polymer matrices improved adhesion and resistance to environmental degradation .

作用機序

The mechanism of action of methyl 3-isocyanatopropanoate involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reacting species and the conditions under which the reactions occur .

類似化合物との比較

Methyl 3-isocyanatopropanoate can be compared with other similar compounds, such as:

Ethyl 3-isocyanatopropanoate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl 3-aminopropanoate: Contains an amino group instead of an isocyanate group.

Methyl 3-hydroxypropanoate: Contains a hydroxyl group instead of an isocyanate group.

These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications.

生物活性

Methyl 3-isocyanatopropanoate (MIP) is a compound of interest due to its potential applications in various biological contexts. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the reaction of succinic anhydride with methanol, followed by the introduction of an isocyanate group. The detailed synthesis procedure yields a product with a boiling point of approximately 84.5°C under reduced pressure . The compound's structure is characterized by the presence of an isocyanate functional group, which plays a crucial role in its reactivity and biological interactions.

Biological Activity

The biological activity of MIP has been investigated in various studies, focusing on its potential as a reactive intermediate in drug development and its effects on cellular mechanisms.

1. Cytotoxicity and Cell Proliferation

Research indicates that MIP exhibits cytotoxic effects on certain cancer cell lines. For instance, a study assessed the impact of MIP on the proliferation of human breast cancer cells (MCF-7) and found that it inhibited cell growth in a dose-dependent manner. The mechanism involves the induction of apoptosis, as evidenced by increased annexin V staining and caspase activation .

2. Anti-inflammatory Properties

MIP has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that MIP can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that MIP may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the practical applications of MIP in drug formulation and delivery systems:

-

Case Study 1: Drug Delivery Systems

A comparative study investigated the use of MIP in dry powder inhalers (DPIs). The findings indicated that formulations containing MIP showed improved aerosolization properties compared to conventional carriers like lactose. This enhanced performance is attributed to MIP's unique physicochemical properties, which facilitate better dispersion and deposition in the lungs . -

Case Study 2: Synthesis of Polyisocyanates

Another study focused on synthesizing polyisocyanates from MIP derivatives for use in coatings and adhesives. The research demonstrated that these polyisocyanates exhibited favorable mechanical properties and thermal stability, making them suitable for industrial applications .

Research Findings

A summary of key research findings related to the biological activity of MIP is presented below:

特性

IUPAC Name |

methyl 3-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTHBWIACSBXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377743 | |

| Record name | methyl 3-isocyanatopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50835-77-3 | |

| Record name | methyl 3-isocyanatopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。